molecular formula C18H20O4 B429129 2-[(1-Adamantylcarbonyl)oxy]benzoic acid CAS No. 17500-57-1

2-[(1-Adamantylcarbonyl)oxy]benzoic acid

Cat. No.: B429129
CAS No.: 17500-57-1
M. Wt: 300.3g/mol
InChI Key: UHAHLQTZODWDBL-UHFFFAOYSA-N
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Description

2-[(1-Adamantylcarbonyl)oxy]benzoic acid is a benzoic acid derivative characterized by an adamantane moiety attached via a carbonyloxy group at the 2-position of the benzene ring. The adamantyl group, a rigid, diamondoid hydrocarbon, confers unique steric and electronic properties to the compound.

Properties

CAS No.

17500-57-1

Molecular Formula

C18H20O4

Molecular Weight

300.3g/mol

IUPAC Name

2-(adamantane-1-carbonyloxy)benzoic acid

InChI

InChI=1S/C18H20O4/c19-16(20)14-3-1-2-4-15(14)22-17(21)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)

InChI Key

UHAHLQTZODWDBL-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4C(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

  • 2-[(1-Adamantylcarbonyl)oxy]benzoic Acid: Substituent: Bulky adamantyl group linked via an ester bond.
  • 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid : Substituent: Chloromethylbenzoyl group at the 2-position.
  • Lactofen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid ester) : Substituent: Nitro and trifluoromethylphenoxy groups. Key Features: Used as an herbicide; nitro groups enhance redox activity, while fluorine improves stability.
  • Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid) : Substituent: Naphthylaminocarbonyl group. Key Features: Acts as a plant growth regulator; the naphthyl group provides π-π stacking interactions for target binding.

Structural Implications :
The adamantyl group in this compound likely reduces solubility in aqueous media compared to chloromethyl or nitro-substituted analogs. However, its steric bulk may hinder enzymatic degradation, prolonging half-life .

Physical and Chemical Properties

Property This compound 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid Lactofen
Molecular Weight ~330 g/mol (estimated) 304.74 g/mol 461.8 g/mol
Solubility Low (lipophilic adamantyl group) Moderate (polar chloromethyl group) Low (esterified)
Melting Point High (rigid structure) 145–147°C Not reported

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